![molecular formula C12H14N4OS2 B4878775 3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-benzylpropanamide](/img/structure/B4878775.png)
3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-benzylpropanamide
Übersicht
Beschreibung
3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-benzylpropanamide, also known as ABT-737, is a small molecule inhibitor that targets the B-cell lymphoma 2 (Bcl-2) family of proteins. It has been extensively studied for its potential as an anti-cancer drug.
Wirkmechanismus
3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-benzylpropanamide targets the Bcl-2 family of proteins, which regulate apoptosis in cells. Specifically, it binds to the BH3-binding groove of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Bcl-w, preventing them from inhibiting pro-apoptotic proteins such as Bax and Bak. This leads to the activation of the intrinsic apoptotic pathway and ultimately results in cell death.
Biochemical and Physiological Effects
3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-benzylpropanamide has been shown to induce apoptosis in cancer cells both in vitro and in vivo. It has also been found to have minimal toxicity in normal cells. In addition, it has been shown to enhance the efficacy of other anti-cancer drugs when used in combination.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-benzylpropanamide is its specificity for the Bcl-2 family of proteins, which makes it a useful tool for studying the role of these proteins in apoptosis. However, its potency and selectivity can also be a limitation, as it may not accurately reflect the complexity of apoptosis regulation in vivo. In addition, its solubility and stability can be a challenge in experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-benzylpropanamide. One area of interest is the development of more potent and selective inhibitors of the Bcl-2 family of proteins. Another area of interest is the identification of biomarkers that can predict response to 3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-benzylpropanamide treatment. Finally, there is ongoing research on the use of 3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-benzylpropanamide in combination with other anti-cancer drugs to enhance efficacy and overcome resistance.
Wissenschaftliche Forschungsanwendungen
3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-benzylpropanamide has been extensively studied for its potential as an anti-cancer drug. It has been shown to induce apoptosis (programmed cell death) in cancer cells by blocking the action of anti-apoptotic proteins in the Bcl-2 family. It has been found to be effective against a wide range of cancers, including lymphoma, leukemia, and solid tumors.
Eigenschaften
IUPAC Name |
3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS2/c13-11-15-16-12(19-11)18-7-6-10(17)14-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,13,15)(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDWKBJADAHCQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCSC2=NN=C(S2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzylpropanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.